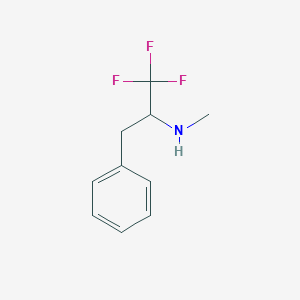![molecular formula C21H20O11 B12863532 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Genistein 8-C-glucoside is a naturally occurring isoflavone glucoside found in various plants, particularly in the flowers of Lupinus luteus. It is a derivative of genistein, an isoflavone known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Genistein 8-C-glucoside has garnered attention for its potential therapeutic applications, especially in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of genistein 8-C-glucoside involves the glycosylation of genistein. One common method is the use of glycosyltransferases, which catalyze the transfer of a glucose moiety to genistein. For instance, glycosyltransferases from Arabidopsis thaliana and Bacillus licheniformis have been used to synthesize various genistein glycosides . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the enzyme glycosyltransferase .
Industrial Production Methods
Industrial production of genistein 8-C-glucoside can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been developed to produce genistein and its glycosides, including genistein 8-C-glucoside .
Análisis De Reacciones Químicas
Types of Reactions
Genistein 8-C-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Aplicaciones Científicas De Investigación
Genistein 8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: It is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has shown potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
Genistein 8-C-glucoside exerts its effects through several mechanisms:
Mitochondrial Depolarization: It induces mitochondrial membrane depolarization, leading to apoptosis in cancer cells.
Inhibition of Enzymes: It inhibits enzymes involved in cell growth and proliferation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparación Con Compuestos Similares
Genistein 8-C-glucoside is compared with other isoflavone glucosides such as:
Uniqueness
Genistein 8-C-glucoside is unique due to its specific glycosylation at the C-8 position, which may influence its bioavailability and biological activity compared to other isoflavone glucosides .
Propiedades
Fórmula molecular |
C21H20O11 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-13-16(27)17(28)18(29)21(31-13)32-19-12(25)5-11(24)14-15(26)10(7-30-20(14)19)8-1-3-9(23)4-2-8/h1-5,7,13,16-18,21-25,27-29H,6H2/t13-,16-,17+,18-,21?/m1/s1 |
Clave InChI |
RXUWDKBZZLIASQ-VZDZYFQOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


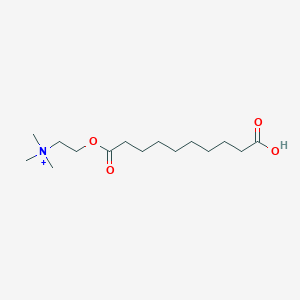

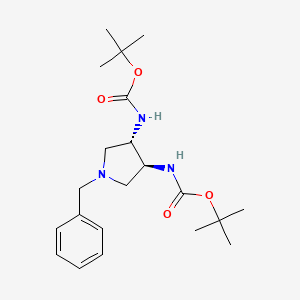
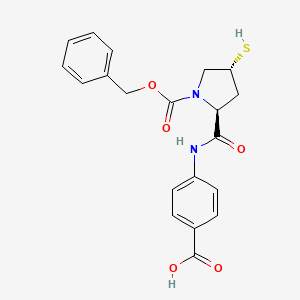
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
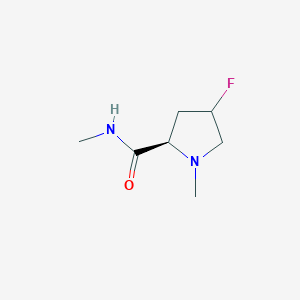
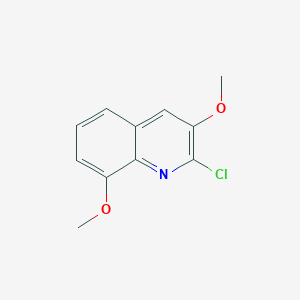
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)
![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)
![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
